molecular formula C16H21N3S B11072893 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide

2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide

Cat. No.: B11072893
M. Wt: 287.4 g/mol
InChI Key: ZUGLQHQFKRZDST-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the indole ring structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Similar compounds to 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide include other indole derivatives such as 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylic acid . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents that confer distinct properties and potential therapeutic benefits.

Biological Activity

The compound 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide is a member of the pyrrolo-indole family known for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure combining a pyrrole and indole moiety. Its unique structure contributes to its biological activity. The molecular formula is C13H14N2OSC_{13}H_{14}N_2OS, and it has a molecular weight of approximately 250.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo-indoles exhibit significant antimicrobial properties. For instance, a study on indolylpyridazinone derivatives revealed that compounds with similar structures possess potent antibacterial effects against various strains of bacteria and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Pyrrolo-indole compounds have been shown to exhibit anti-inflammatory properties. A study highlighted that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases . The anti-inflammatory activity is hypothesized to arise from the modulation of signaling pathways involved in inflammation.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Studies involving related pyrrolo-indoles demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models . The underlying mechanisms include the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, several derivatives of 2H-Pyrrolo[2,3-b]indole were tested against Staphylococcus aureus and Escherichia coli . Results showed that compounds with higher lipophilicity exhibited enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL for active compounds .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced macrophage model. The results indicated a significant reduction in TNF-α and IL-6 levels upon treatment with the compound at concentrations of 10 µM and above. This suggests its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

3a,8b-dimethyl-N-prop-2-enyl-2,4-dihydro-1H-pyrrolo[2,3-b]indole-3-carbothioamide

InChI

InChI=1S/C16H21N3S/c1-4-10-17-14(20)19-11-9-15(2)12-7-5-6-8-13(12)18-16(15,19)3/h4-8,18H,1,9-11H2,2-3H3,(H,17,20)

InChI Key

ZUGLQHQFKRZDST-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(C1(NC3=CC=CC=C23)C)C(=S)NCC=C

Origin of Product

United States

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